2-(4-Fluoro-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid
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Overview
Description
2-(4-Fluoro-[1,1’-biphenyl]-3-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom on the biphenyl structure, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-[1,1’-biphenyl]-3-yl)-2-methylpropanoic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-[1,1’-biphenyl]-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2-(4-Fluoro-[1,1’-biphenyl]-3-yl)-2-methylpropanoic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-[1,1’-biphenyl]-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in the biosynthesis of certain biomolecules, leading to the modulation of cellular pathways. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-[1,1’-biphenyl]-4-carboxylic acid
- 4-Fluorobiphenyl
- 2-Fluoro-4-biphenylboronic acid
Uniqueness
2-(4-Fluoro-[1,1’-biphenyl]-3-yl)-2-methylpropanoic acid is unique due to the specific positioning of the fluorine atom and the propanoic acid moiety, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C16H15FO2 |
---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
2-(2-fluoro-5-phenylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C16H15FO2/c1-16(2,15(18)19)13-10-12(8-9-14(13)17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,19) |
InChI Key |
YPQDJVBLGUDKEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)C2=CC=CC=C2)F)C(=O)O |
Origin of Product |
United States |
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